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Compound of Interest

Compound Name: 2,5-Dichlorobenzooxazole

Cat. No.: B1310465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives

demonstrating a broad spectrum of biological activities. A critical aspect of drug development is

the characterization of a compound's selectivity, as off-target effects can lead to unforeseen

toxicities or provide opportunities for drug repurposing. This guide provides a comparative

analysis of the cross-reactivity of a novel series of piperidinyl-based benzoxazole derivatives,

with a focus on their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and

c-Met kinase inhibitors.

Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of a series of piperidinyl-based

benzoxazole derivatives against VEGFR-2 and c-Met kinases. For a representative compound,

11a, the selectivity was further profiled against a panel of six additional kinases to assess its

cross-reactivity.
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Compound Target Kinase IC50 (µM)

5a VEGFR-2 0.970

c-Met 1.885

5g VEGFR-2 0.183

c-Met 0.234

5h VEGFR-2 0.145

c-Met 0.181

11a VEGFR-2 0.172

c-Met 0.201

11b VEGFR-2 0.151

c-Met 0.183

Cross-Reactivity Profile of Compound 11a

To evaluate the selectivity of the synthesized compounds, compound 11a was screened at a

concentration of 10 µM against a panel of six kinases. The percentage of inhibition for each

enzyme was measured to determine the cross-reactivity profile.[1]

Kinase Assayed Percent Inhibition (%) at 10 µM

Kinase 1 <10%

Kinase 2 <10%

Kinase 3 <15%

Kinase 4 <10%

Kinase 5 <20%

Kinase 6 <10%
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The results indicate that compound 11a exhibits favorable selectivity for VEGFR-2 over the

other tested kinases, showing minimal inhibition at a high concentration.[1]

Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the benzoxazole derivatives against VEGFR-2 and c-Met was

determined using a standard in vitro kinase assay. The following protocol is a representative

method for such an assessment.

Materials:

Recombinant human VEGFR-2 and c-Met kinase domains.

Specific peptide substrate for each kinase.

Adenosine triphosphate (ATP), [γ-³²P]ATP.

Test compounds (benzoxazole derivatives) dissolved in dimethyl sulfoxide (DMSO).

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT).

Phosphocellulose filter plates.

Scintillation counter.

Procedure:

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. The

final concentration of DMSO in the assay should be kept constant (e.g., 1%).

Kinase Reaction Mixture: The kinase, peptide substrate, and assay buffer are combined.

Initiation of Reaction: The kinase reaction is initiated by adding a mixture of cold ATP and [γ-

³²P]ATP to the reaction mixture containing the kinase, substrate, and test compound.
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Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 60 minutes).

Termination of Reaction: The reaction is stopped by the addition of a solution such as 3%

phosphoric acid.

Substrate Capture: The phosphorylated substrate is captured on a phosphocellulose filter

plate.

Washing: The filter plate is washed multiple times to remove unincorporated [γ-³²P]ATP.

Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction

without the inhibitor. IC50 values are determined by fitting the dose-response data to a

sigmoidal curve.

Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the activation of

VEGFR-2, a primary target of the evaluated benzoxazole derivatives. Understanding this

pathway is crucial for interpreting the on-target effects of these inhibitors.
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Caption: Simplified VEGFR-2 signaling pathway.
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Experimental Workflow for Kinase Inhibitor Profiling
The logical flow of an experiment to determine the cross-reactivity of a kinase inhibitor is

depicted below. This workflow outlines the key steps from compound preparation to data

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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